molecular formula C7H6ClNO3 B8710324 5-Chloro-4-methoxypicolinic acid

5-Chloro-4-methoxypicolinic acid

Cat. No.: B8710324
M. Wt: 187.58 g/mol
InChI Key: XLTTXVHGLYMMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural analogs, such as those listed in the evidence (e.g., 4-(Methoxycarbonyl)picolinic acid and its derivatives), provide a basis for comparative analysis .

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

5-chloro-4-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6ClNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

XLTTXVHGLYMMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The evidence highlights 4-(Methoxycarbonyl)picolinic acid (CAS 24195-03-7) and its analogs, which share structural similarities with 5-Chloro-4-methoxypicolinic acid. Below is a detailed comparison based on substituent effects and key properties:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Log Po/w (XLOGP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (ESOL)
This compound* Not provided C₇H₆ClNO₃ ~187.58 Cl (C5), OCH₃ (C4) Estimated: 1.2–1.5 2 (COOH, -OH) 5 (pyridine N, OCH₃, COOH) Moderate
4-(Methoxycarbonyl)picolinic acid 24195-03-7 C₈H₇NO₄ 181.15 COOCH₃ (C4), COOH (C2) 0.4 2 6 Highly soluble
5-(Methoxycarbonyl)picolinic acid 17874-79-2 C₈H₇NO₄ 181.15 COOCH₃ (C5), COOH (C2) 0.6 2 6 Highly soluble
Dimethyl pyridine-2,4-dicarboxylate 25658-36-0 C₉H₉NO₄ 195.17 COOCH₃ (C2, C4) 0.9 0 6 Low solubility

Notes:

  • Methoxy groups (vs. methoxycarbonyl) decrease hydrogen-bond acceptor capacity, impacting interactions with biological targets.
  • Bioavailability :
    • Compounds with carboxylic acid groups (e.g., 4-(Methoxycarbonyl)picolinic acid) exhibit higher solubility and GI absorption due to ionization at physiological pH, whereas esterified derivatives (e.g., dimethyl pyridine-2,4-dicarboxylate) show lower bioavailability .

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